3-(4-甲氧基苯基)-2-氧代-2H-色烯-7-基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

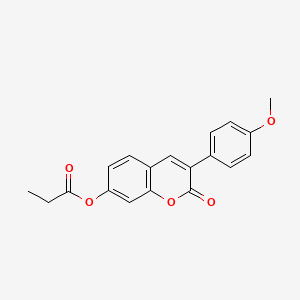

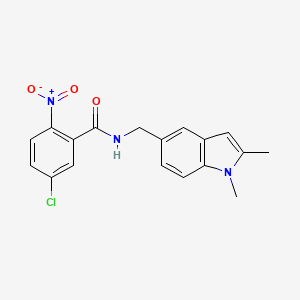

The compound "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate" is a derivative of 2H-chromen-2-one, which is a scaffold present in various compounds with diverse biological activities. The methoxyphenyl group suggests potential interactions with biological targets, and the propanoate moiety could influence the compound's physical properties and reactivity.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives often involves multicomponent reactions, as seen in the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, which utilizes 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum’s acid under mild conditions . Similarly, novel chromen-2-one derivatives with antimicrobial activity were synthesized through reductive amination involving chromen-2-one precursors and aromatic aldehydes . These methods highlight the versatility of chromen-2-one scaffolds in synthesizing various derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray crystallography provides detailed insights into the molecular conformation, as demonstrated by the analysis of a related compound, 1,3-bis(3-cyano-6,6-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)propane, which revealed a C1 symmetry group and a distorted half-chair conformation of the heterocyclic rings .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazine diones, depending on the solvent used . The reactivity of the ethoxalyl group in these reactions is noteworthy and could be relevant to the propanoate moiety in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their functional groups. For example, the presence of a methoxy group can affect the compound's solubility and electronic properties, as seen in the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . The hybrid compound (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, which includes a methoxyphenyl group, was synthesized and characterized, indicating the potential for diverse reactivity and interactions .

科学研究应用

合成与化学性质

冠醚衍生物合成:该化合物参与新型冠醚的合成,突出了其在有机合成中的多功能性。具体而言,结构与本化合物相似的 3-(对甲氧基苯基)-7,8-二羟基色烯酮被用来制备冠醚-色烯酮配合物,表现出选择性的阳离子结合特性 (Bulut & Erk, 2001).

抗菌活性:该化合物的衍生物,特别是 4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮,已表现出显着的抗菌和抗真菌活性。这表明在开发新型抗菌剂方面具有潜在应用 (Mandala 等,2013).

有机合成中的催化:该化合物的衍生物已用于迈克尔加成反应来合成华法林及其类似物,证明了此类化合物在促进有机反应中的效用 (Alonzi 等,2014).

抗菌作用:包括与 3-(4-甲氧基苯基)-2-氧代-2H-色烯-7-基丙酸酯结构相似的化合物在内的 4-羟基-色烯-2-酮 新衍生物的合成显示出高水平的抗菌活性,突出了其在医学应用中的潜力 (Behrami & Dobroshi, 2019).

抗癌活性:双色烯酮衍生物已被研究其对人癌细胞的抗增殖活性。这些化合物的结构框架为设计抗癌剂提供了基础 (Venkateswararao 等,2014).

材料科学与光物理中的应用

- 光转化:对与本化合物结构相似的色烯酮的光转化的研究,有助于理解区域选择性光环化和脱烷氧基化,对材料科学和光物理学具有影响 (Khanna 等,2015).

作用机制

Target of Action

A similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis .

Mode of Action

It can be inferred that similar compounds may interact with their targets, leading to changes in cellular signaling pathways .

Biochemical Pathways

A related compound, methyl 3-(4-hydroxyphenyl)propionate, has been found to modulate root development by interfering with auxin signaling via the no/ros pathway .

Pharmacokinetics

A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a similar compound, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Similar compounds have been found to have anti-inflammatory and anti-arthritic activities .

Action Environment

It is known that the gut microbiota play a crucial role in transforming and metabolizing dietary polyphenols into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .

安全和危害

属性

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-18(20)23-15-9-6-13-10-16(19(21)24-17(13)11-15)12-4-7-14(22-2)8-5-12/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOKJJOQIWAQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride](/img/structure/B2528700.png)

![4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2528701.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528703.png)

![7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528704.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)

![6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2528708.png)

![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)